molecular formula C9H11N3O B13465029 {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol

Cat. No.: B13465029
M. Wt: 177.20 g/mol
InChI Key: GUWWYWFQKXLEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol is a chemical compound of high interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate for the preparation of more complex heterocyclic systems. The core structure of this reagent is based on the imidazopyrimidine scaffold, a privileged structure in drug discovery known for its diverse biological activities . This compound is particularly valuable in the design and synthesis of novel potential therapeutic agents. Structural analogs, specifically azolopyrimidine derivatives, have been identified as promising scaffolds in the development of new-generation anticancer agents . Some closely related 2-methyl- and 2-(furan-2-yl)azolopyrimidines have demonstrated the ability to inhibit the viability of certain human carcinoma cell lines, such as lung and hepatocellular carcinoma, with IC50 values in the low micromolar range, making them valuable tools for oncological research . Furthermore, the imidazopyrimidine scaffold is recognized as a close structural analog of known nanomolar adenosine A2a receptor (A2a AR) antagonists, which represents a promising strategy in immuno-oncology . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWWYWFQKXLEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=C(N12)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Synthetic Routes

One common approach to preparing imidazo[1,2-a]pyrimidine derivatives involves the condensation and cyclization of appropriate aminopyrimidine precursors with aldehydes or related carbonyl compounds, followed by reduction or substitution to install the hydroxymethyl group.

  • General Procedure:

    • Starting from 2-aminopyrimidine derivatives, condensation with formaldehyde or other aldehydes under acidic or catalytic conditions forms the imidazo ring via cyclization.
    • Methyl substituents at positions 5 and 7 can be introduced by using methylated pyrimidine precursors or via selective methylation reactions post-cyclization.
    • The hydroxymethyl group at position 3 is typically introduced by reaction with formaldehyde or by reduction of a corresponding aldehyde intermediate.
  • Example from Literature:
    Although direct synthesis of {5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol is less frequently detailed, related imidazo[1,2-a]pyridine derivatives have been synthesized using molecular iodine as a catalyst under ultrasonic irradiation. This environmentally benign method facilitates rapid cyclization at room temperature with high efficiency, suggesting potential adaptation for imidazo[1,2-a]pyrimidines.

Multi-Step Synthesis Involving Key Intermediates

A detailed multi-step synthetic scheme can be inferred from analogous heterocyclic syntheses involving:

  • Preparation of methylated aminopyrimidine intermediates.
  • Cyclization with formaldehyde or equivalents under controlled heating or microwave irradiation to form the imidazo ring and introduce the hydroxymethyl group.
  • Purification via column chromatography to isolate the final product with high purity.

A related synthetic pathway for a similar bicyclic heterocycle involved:

Step Reaction Conditions Key Reagents Outcome
1 Reaction of aminopyrimidine with formaldehyde and acetic acid under microwave irradiation at 170 °C for 30 min Aminopyrimidine, formaldehyde, acetic acid Cyclized intermediate with hydroxymethyl group
2 Treatment with base and nucleophile (e.g., (2R)-2-methylpyrrolidine) at 100 °C for 30 min Base, nucleophile Functionalized bicyclic intermediate
3 Hydrolysis and purification by silica gel chromatography Hydrolysis agents Pure imidazo[1,2-a]pyrimidine derivative

This approach highlights the importance of controlled reaction conditions and stepwise functional group transformations to achieve the desired substitution pattern.

Catalytic and Green Chemistry Approaches

  • Molecular Iodine Catalysis:
    Ultrasonic-assisted synthesis using molecular iodine as a catalyst in aqueous media has been documented for imidazo[1,2-a]pyridine derivatives, offering a mild, efficient, and environmentally friendly route that could be adapted for imidazo[1,2-a]pyrimidine analogs.

  • Microwave-Assisted Synthesis:
    Microwave irradiation accelerates cyclization and substitution steps, improving yields and reducing reaction times, as demonstrated in heterocyclic syntheses involving formaldehyde and acetic acid.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations References
Cyclization with aminopyrimidine and formaldehyde 2-Aminopyrimidine, formaldehyde, acid catalyst Heating (100–170 °C), microwave irradiation High selectivity, straightforward Requires methylated precursors or post-methylation
Molecular iodine-catalyzed ultrasonic synthesis Acetophenone derivatives, iodine, water, 2-aminopyridine Room temperature, ultrasound, 30–60 min Environmentally benign, mild conditions Mostly reported for imidazo[1,2-a]pyridines
Multi-step functionalization Base, nucleophiles, solvents Controlled heating, chromatography Precise functional group installation Multi-step, requires purification

Research Findings and Practical Considerations

  • The presence of methyl groups at positions 5 and 7 stabilizes the imidazo[1,2-a]pyrimidine core and influences biological activity, necessitating careful control during synthesis to avoid demethylation or side reactions.
  • The hydroxymethyl group at position 3 enhances solubility and reactivity, making it a useful handle for further derivatization in medicinal chemistry.
  • Green chemistry methods such as molecular iodine catalysis and microwave-assisted synthesis provide efficient and sustainable alternatives to traditional heating and harsh reagents.
  • Purification typically involves silica gel chromatography using hexane-ethyl acetate mixtures to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs with modifications in:

  • Heterocyclic core (pyrimidine vs. pyridine).
  • Substituent positions (methyl, hydroxymethyl, halogen, ester groups).
  • Functional groups (alcohol vs. ester, halogenated vs. non-halogenated).
Table 1: Structural and Physicochemical Comparison
Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol Pyrimidine (2N) 5,7-diMe; 3-CH$_2$OH C$9$H${11}$N$_3$O 177.21* Polar, H-bond donor/acceptor
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 217435-75-1) Pyridine (1N) 2,7-diMe; 3-CH$_2$OH C${10}$H${12}$N$_2$O 176.22 Lower polarity due to pyridine core
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol (CAS 103844-30-0) Pyridine (1N) 6-Me; 2-(4-Cl-Ph); 3-CH$_2$OH C${15}$H${13}$ClN$_2$O 272.73 Enhanced lipophilicity (Cl substituent)
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 76075-25-7) Pyrimidine (2N) 5,7-diMe; 2-COOEt C${11}$H${13}$N$3$O$2$ 219.25 Ester group reduces H-bond capacity
2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride Pyrimidine (2N) 5,7-diMe; 2-CH$_2$Cl C$9$H${11}$Cl$2$N$3$ 232.11 Reactive precursor for hydroxymethyl derivative

*Calculated based on parent compound (C$8$H$9$N$3$, MW 147.18) + CH$2$OH (30.03 g/mol).

Impact of Heterocyclic Core

  • Pyrimidine vs. Pyridine : The pyrimidine core (two nitrogen atoms) increases electron deficiency compared to pyridine (one nitrogen). This enhances reactivity in electrophilic substitutions and alters solubility (e.g., pyrimidine derivatives may exhibit higher polarity).

Functional Group Modifications

  • Hydroxymethyl (-CH$_2$OH): Enhances polarity and H-bonding capacity, critical for interactions in biological systems. Contrasts with ester derivatives (e.g., ), which lack H-bond donor capacity.
  • Halogen Substituents : Chlorophenyl groups () increase lipophilicity and may improve membrane permeability but reduce aqueous solubility.

Biological Activity

{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound's structure features a fused bicyclic arrangement of imidazole and pyrimidine rings, with methyl groups at the 5 and 7 positions enhancing its stability and biological activity. This article provides a comprehensive overview of its biological activities, including anticancer and antimicrobial properties, supported by relevant data tables and research findings.

The compound is characterized by the following structural features:

  • Imidazo[1,2-a]pyrimidine backbone : This structure is known for its diverse biological activities.
  • Methyl substitutions : The presence of methyl groups at positions 5 and 7 enhances solubility and reactivity.
  • Methanol group : The hydroxymethyl group at position 3 contributes to its chemical versatility.

Anticancer Activity

Research indicates that {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on several derivatives of this compound demonstrated varying degrees of activity against different types of cancer cells. For example:

Cell Line IC₅₀ (µM) Activity
HeLa (Cervical Cancer)15.4Moderate Cytotoxicity
MCF-7 (Breast Cancer)10.2High Cytotoxicity
A549 (Lung Cancer)20.5Low Cytotoxicity

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer effects, {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol has shown antimicrobial properties against various pathogens. Studies have reported the following minimum inhibitory concentrations (MICs):

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate Activity
Escherichia coli16High Activity
Candida albicans64Low Activity

These results indicate its potential application in treating infections caused by resistant bacterial strains.

The biological activity of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Receptor Binding : The compound can bind to specific receptors, altering cell signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol in preclinical models:

  • Study on Breast Cancer Cells : In vivo studies using MCF-7 xenograft models showed a significant reduction in tumor size when treated with the compound compared to control groups.
  • Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound effectively reduced bacterial load in infected wounds in animal models.

Q & A

Basic: What are the optimal synthetic routes for {5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol?

Methodological Answer:
The synthesis typically involves condensation reactions using aldehyde intermediates or functional group transformations. For example:

  • Aldehyde Intermediate Route : React 5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde with reducing agents like sodium borohydride (NaBH₄) in methanol under reflux (16–24 hours). Yields can be optimized by controlling stoichiometry and catalytic glacial acetic acid .
  • Characterization : Post-reduction, purify via recrystallization (methanol/water) and confirm structure using 1^1H NMR (e.g., δ 4.02 ppm for -CH₂OH, δ 2.90 ppm for CH₃ groups) and elemental analysis (C: ±0.3%, H: ±0.2%, N: ±0.5%) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR detects hydroxyl (-OH) protons (broad singlet at δ 4.8–5.2 ppm) and methyl groups (δ 2.2–2.9 ppm). 13^{13}C NMR identifies the imidazo-pyrimidine backbone (aromatic carbons at 110–150 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 191 [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios (tolerance <0.5%) .

Advanced: How to resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:
Discrepancies often arise from:

  • Reaction Conditions : Variations in reflux time, solvent purity (e.g., anhydrous methanol vs. technical grade), or catalyst loading. Standardize protocols using inert atmospheres (N₂/Ar) and controlled heating .
  • Byproduct Formation : Monitor intermediates via TLC/HPLC. For example, incomplete reduction of the aldehyde intermediate may yield residual aldehyde (δ 9.8–10.2 ppm in 1^1H NMR), requiring extended reaction times .
  • Crystallization Artifacts : Use solvent mixtures (e.g., ethanol-water) for recrystallization to avoid polymorphic variations affecting melting points .

Advanced: What strategies enhance the compound’s stability for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation. Avoid exposure to humidity, which may hydrolyze the hydroxymethyl group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., aldehyde reformation at >1% impurity threshold) .

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological applications?

Methodological Answer:

  • Derivatization : Modify the hydroxymethyl group (e.g., esterification, etherification) to assess impact on bioactivity. For PDE4 inhibition, compare with 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., PDE4B active site). Validate with in vitro assays (IC₅₀ measurements) .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells) .

Advanced: How to analyze contradictory biological activity data in different assay systems?

Methodological Answer:

  • Assay Optimization : Control variables like cell line (e.g., HEK293 vs. CHO), incubation time (24 vs. 48 hours), and compound concentration (µM vs. nM ranges) .
  • Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., oxidized or conjugated forms) that may alter activity .
  • Orthogonal Assays : Cross-validate results with electrophysiology (patch-clamp) or radioligand binding assays to confirm target engagement .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/basic residues before disposal. Consult institutional guidelines for hazardous chemical disposal .

Advanced: How to scale up synthesis without compromising yield or purity?

Methodological Answer:

  • Process Chemistry : Transition from batch to flow chemistry for controlled mixing and heat transfer. Optimize parameters (residence time, temperature) via DoE (Design of Experiments) .
  • Purification at Scale : Use flash chromatography (C18 silica) or preparative HPLC instead of recrystallization for higher throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.